gibberellin A17(2-)

Descripción

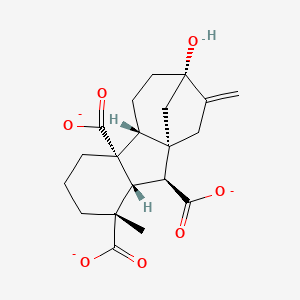

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H23O7-3 |

|---|---|

Peso molecular |

375.4 g/mol |

Nombre IUPAC |

(1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate |

InChI |

InChI=1S/C20H26O7/c1-10-8-18-9-19(10,27)7-4-11(18)20(16(25)26)6-3-5-17(2,15(23)24)13(20)12(18)14(21)22/h11-13,27H,1,3-9H2,2H3,(H,21,22)(H,23,24)(H,25,26)/p-3/t11-,12-,13-,17-,18+,19+,20-/m1/s1 |

Clave InChI |

AUKMHZZVLPQAOX-CDNFTCFOSA-K |

SMILES isomérico |

C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)[O-])C(=O)[O-])C(=O)[O-] |

SMILES canónico |

CC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)[O-])C(=O)[O-])C(=O)[O-] |

Origen del producto |

United States |

Gibberellin A17 2 in the Context of Plant Gibberellin Research

Historical Perspectives and Discovery within the Gibberellin Family

The story of gibberellins (B7789140) began in the early 20th century with Japanese scientists studying a rice disease known as "bakanae," which caused seedlings to grow excessively tall and weak. learncheme.comyoutube.com By 1935, the active compound responsible for these effects was purified and named gibberellin. youtube.comnih.gov However, it wasn't until after World War II that this research became widely known in the Western world. learncheme.comnih.gov

The realization that gibberellins might be endogenous plant growth regulators, not just fungal metabolites, spurred further investigation. nih.gov This was confirmed in 1958 with the isolation of gibberellin A1 from immature runner bean seeds. nih.govoup.com Since then, a systematic numbering system (GA1, GA2, etc.) was established for newly identified gibberellins. usp.brphytohormones.info As of 2020, 136 different gibberellins have been identified in plants, fungi, and bacteria. wikipedia.org The discovery of this large family of compounds, including gibberellin A17, has been pivotal in understanding plant growth and development. nih.govwikipedia.org

Classification and Structural Relationship of Gibberellin A17 (conjugate acid of gibberellin A17(2-))

Gibberellin A17 is classified as a C20-gibberellin, meaning it possesses a 20-carbon skeleton. nih.govhmdb.ca All gibberellins are diterpenoid acids, synthesized through the terpenoid pathway. wikipedia.orgplantcelltechnology.com They are characterized by their ent-gibberellane ring structure. plantcelltechnology.com

Structurally, gibberellin A17 is a tricarboxylic acid. nih.gov Its specific chemical formula is C20H26O7. nih.govlipidmaps.org The arrangement of functional groups, particularly hydroxyl and carboxyl groups, on the basic gibberellin skeleton distinguishes one gibberellin from another and determines its biological activity. researchgate.net Gibberellin A17 is considered a C20-gibberellin 20-carboxylic acid, indicating a carboxyl group at the 6-position. hmdb.ca

Table 1: Chemical Identifiers for Gibberellin A17

| Identifier | Value |

| IUPAC Name | (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.0¹,⁹.0³,⁸]pentadecane-2,4,8-tricarboxylic acid |

| InChI | InChI=1S/C20H26O7/c1-10-8-18-9-19(10,27)7-4-11(18)20(16(25)26)6-3-5-17(2,15(23)24)13(20)12(18)14(21)22/h11-13,27H,1,3-9H2,2H3,(H,21,22)(H,23,24)(H,25,26)/t11-,12-,13-,17-,18+,19+,20-/m1/s1 |

| InChIKey | AUKMHZZVLPQAOX-CDNFTCFOSA-N |

| SMILES | C[C@]1(CCC[C@@]2([C@@H]1C@@HC(=O)O)C(=O)O)C(=O)O |

Source: PubChem nih.gov

Endogenous Occurrence and Distribution of Gibberellin A17 in Plant Species

Gibberellin A17 has been identified as a naturally occurring compound in a variety of plant species. Its presence has been confirmed through techniques such as gas chromatography-mass spectrometry (GC-MS). nih.gov

Detailed research has documented the presence of gibberellin A17 in the immature seeds of several plants. For instance, it has been identified in the immature seeds of the broad bean (Vicia faba). researchgate.netnih.gov It has also been found in the immature seeds of the sour cherry (Prunus cerasus). phytohormones.inforesearchgate.net

Furthermore, studies on tomato (Solanum lycopersicum) have revealed the presence of gibberellin A17 in the seeds. researchgate.netsemanticscholar.org Specifically, it was detected in the seeds of the 'Saladette' variety. researchgate.netsemanticscholar.org Research suggests that while other gibberellins with more hydroxyl groups may be more directly involved in the germination process, gibberellin A17 is part of the complex hormonal milieu within the seed. semanticscholar.orgresearchgate.net

Table 2: Documented Occurrence of Gibberellin A17 in Plant Species

| Plant Species | Tissue |

| Vicia faba (Broad Bean) | Immature seeds |

| Prunus cerasus (Sour Cherry) | Immature seeds |

| Solanum lycopersicum (Tomato) | Seeds |

| Spinacia oleracea (Spinach) | Shoots |

| Pyrus communis (Pear) | Seeds |

Sources: PubChem, Plant Hormones, ResearchGate nih.govresearchgate.netnih.govphytohormones.inforesearchgate.net

The identification of gibberellin A17 in these and other plant species underscores its role as a component of the gibberellin family, contributing to the intricate hormonal regulation of plant life cycles. nih.govphytohormones.info

Elucidation of Gibberellin A17 Biosynthesis and Metabolic Pathways

Precursor Compounds and Initial Diterpenoid Pathway Stages

The journey to GA17 begins with the universal precursor for diterpenes, trans-geranylgeranyl diphosphate (B83284) (GGPP). oup.comuniprot.org The formation of GGPP itself can occur through two distinct pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. In plants, the MEP pathway, located in the plastids, is the predominant source of GGPP for gibberellin synthesis. oup.comcsic.es

Once GGPP is synthesized, it undergoes a two-step cyclization to form the tetracyclic hydrocarbon intermediate, ent-kaurene (B36324). oup.comoup.com This process is catalyzed by two distinct terpene cyclases:

ent-copalyl diphosphate synthase (CPS): This enzyme catalyzes the proton-initiated cyclization of GGPP to form the dicyclic intermediate, ent-copalyl diphosphate (CPP). oup.com

ent-kaurene synthase (KS): KS then facilitates a second cyclization of CPP to produce ent-kaurene. oup.com

These initial steps, from GGPP to ent-kaurene, represent the committed stage of gibberellin biosynthesis.

Conversion Pathways Leading to Gibberellin A17

The conversion of ent-kaurene to GA17 involves a series of oxidative reactions. These reactions are broadly categorized into two main stages: the formation of GA12 and the subsequent modifications leading to various gibberellins (B7789140), including GA17.

Within the complex web of gibberellin metabolism, Gibberellin A19 (GA19) has been identified as a direct precursor to GA17. pnas.org GA19 is a C20-gibberellin dicarboxylic acid that can be metabolized to either GA20 or GA17. nih.gov The conversion of GA19 to GA17 represents a side branch of the main pathway leading to bioactive gibberellins. researchgate.net Research on various plant species, including Pisum sativum (pea), has identified both GA19 and GA17 in pods and seeds, further supporting this precursor-product relationship. researchgate.netresearchgate.net

The enzymatic conversion of precursors to GA17 involves several key oxidoreductases. While the specific enzyme that directly catalyzes the conversion of GA19 to GA17 is referred to as a gibberellin oxidase, the broader family of enzymes involved in the later stages of gibberellin biosynthesis are 2-oxoglutarate-dependent dioxygenases (2-ODDs). rsc.org

One notable enzymatic activity is that of gibberellin-44 dioxygenase, which converts GA44 to GA19. wikipedia.orggenome.jp This enzyme, also known as (gibberellin-44),2-oxoglutarate:oxygen oxidoreductase, requires 2-oxoglutarate and oxygen as co-substrates and iron as a cofactor. wikipedia.orggenome.jp

Furthermore, the conversion of GA17 to other gibberellins involves oxoglutarate:oxygen oxidoreductase activity. ontosight.ai For instance, GA 20-oxidases (GA20ox), a class of 2-ODDs, are multifunctional enzymes that catalyze several steps in the gibberellin biosynthetic pathway. pnas.orgrsc.org In pumpkin, recombinant GA20ox has been shown to catalyze the three-step conversion of GA53 to GA17. pnas.orgnih.gov

Table 1: Key Enzymes in the Gibberellin Biosynthesis Pathway Leading to GA17

| Enzyme | Precursor | Product | Cofactors/Co-substrates |

|---|---|---|---|

| ent-copalyl diphosphate synthase (CPS) | trans-geranylgeranyl diphosphate (GGPP) | ent-copalyl diphosphate (CPP) | |

| ent-kaurene synthase (KS) | ent-copalyl diphosphate (CPP) | ent-kaurene | |

| Gibberellin-44 dioxygenase | Gibberellin A44 (GA44) | Gibberellin A19 (GA19) | 2-oxoglutarate, O2, Fe2+ |

| Gibberellin oxidase | Gibberellin A19 (GA19) | Gibberellin A17 (GA17) | |

| GA 20-oxidase (GA20ox) | Gibberellin A53 (GA53) | Gibberellin A17 (GA17) | 2-oxoglutarate, O2, Fe2+ |

Gibberellin A19 as a Precursor to Gibberellin A17

Subcellular Compartmentalization of Gibberellin Biosynthesis

The biosynthesis of gibberellins is a spatially organized process, with different stages occurring in distinct subcellular compartments. oup.comslu.seresearchgate.net This compartmentalization allows for tight regulation of the metabolic flux.

The initial steps of the pathway, from GGPP to ent-kaurene, take place in the plastids . oup.comoup.comslu.se The enzymes CPS and KS are located in this organelle. nih.gov

The subsequent oxidation of ent-kaurene to GA12 occurs on the endoplasmic reticulum (ER) . oup.comslu.se This stage involves membrane-bound cytochrome P450 monooxygenases, namely ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO). oup.comslu.se

Finally, the later stages of gibberellin biosynthesis, including the conversion of GA12 to various other gibberellins like GA17, occur in the cytosol . oup.comslu.sesci-hub.se This is where the soluble 2-oxoglutarate-dependent dioxygenases, such as GA20ox, are active. rsc.org

Table 2: Subcellular Localization of Gibberellin Biosynthesis Stages

| Stage | Metabolites | Location | Key Enzymes |

|---|---|---|---|

| Initial Stage | GGPP → ent-kaurene | Plastid | CPS, KS |

| Intermediate Stage | ent-kaurene → GA12 | Endoplasmic Reticulum | KO, KAO |

| Late Stage | GA12 → GA17 and other GAs | Cytosol | GA20ox, other dioxygenases |

Catabolic Pathways and Deactivation Mechanisms of Gibberellin A17(2-)

Gibberellin A17 is generally considered to be a biologically inactive or weakly active gibberellin. researchgate.net The regulation of active gibberellin levels is critical for normal plant growth and development, and this is achieved in part through the deactivation of both bioactive GAs and their precursors. biologynotesonline.comwordpress.com

The primary mechanism for gibberellin deactivation is hydroxylation, catalyzed by enzymes such as GA 2-oxidases (GA2ox). oup.combiologynotesonline.com These enzymes introduce a hydroxyl group at the C-2β position, rendering the gibberellin inactive. oup.combiologynotesonline.com While specific studies on the direct 2β-hydroxylation of GA17 are limited, this is a major catabolic pathway for other C19 and C20 gibberellins. oup.combiologynotesonline.com

Another deactivation mechanism involves 16,17-epoxidation, catalyzed by cytochrome P450 monooxygenases like EUI (ELONGATED UPPERMOST INTERNODE) in rice. researchgate.net This modification also leads to a reduction or loss of biological activity. researchgate.net

Furthermore, the conversion of GA19 to GA17 can itself be considered a branch that diverts the flow away from the production of bioactive GAs like GA1 and GA4, thus acting as a point of metabolic control. researchgate.net

Biological Activities and Physiological Functions of Gibberellin A17 2 in Plant Systems

Contribution to Plant Growth and Developmental Processes (general gibberellin roles)

Gibberellins (B7789140) are essential for the normal growth and development of vascular plants. nih.govoup.com They are involved in nearly every aspect of a plant's life cycle, from the initial stages of germination to the final stages of senescence. wikipedia.orgnih.gov The concentration of bioactive GAs within plant tissues is meticulously regulated through a balance of biosynthesis and deactivation pathways, which are in turn influenced by developmental cues and environmental signals. nih.govjst.go.jpannualreviews.org

Role in Seed Germination and Dormancy Alleviation

Gibberellins are critical for breaking seed dormancy and promoting germination. omexcanada.comficosterra.com During germination, GAs trigger the synthesis of hydrolytic enzymes, such as α-amylase, which break down stored food reserves in the endosperm, providing the necessary energy for the embryo to grow. wikipedia.orgsavemyexams.comoup.com This process is essential for the successful establishment of seedlings. ficosterra.com While highly active gibberellins like GA1, GA3, GA4, and GA7 are the primary drivers of this process, some C20-GAs have also been shown to promote seed germination, albeit with lower affinity to the GA receptor. frontiersin.org In tomato seeds, for instance, less hydroxylated gibberellins, a group that would include GA17, are considered less important for germination compared to more highly hydroxylated forms like GA1 and GA4. researchgate.net

Involvement in Flowering and Fruit Development

Gibberellins play a significant role in the transition from vegetative growth to the reproductive phase in many plants. researchgate.net They can influence the timing of flowering, often promoting the differentiation of floral buds. omexcanada.comficosterra.com In some species, GAs are essential for the development of floral organs, including petals, anthers, and pollen. dspmuranchi.ac.inresearchgate.net Furthermore, gibberellins are involved in fruit development, affecting fruit size and quality. omexcanada.comficosterra.com They can also contribute to the development of parthenocarpic (seedless) fruits. researchgate.net

Comparative Biological Efficacy of Gibberellin A17(2-)

While gibberellins as a class are vital for plant development, individual GAs exhibit a wide range of biological activities. Gibberellin A17 (GA17), a C20-gibberellin, is generally considered to have low biological activity compared to key bioactive GAs like GA1, GA3, GA4, and GA7. frontiersin.orgcdnsciencepub.com In fact, GA17 is often categorized as an inactive gibberellin in various bioassays. ashs.org

Activity Profiles Across Diverse Plant Bioassays (e.g., low activity compared to GA3 and GA7)

The biological activity of different gibberellins is commonly assessed using a variety of plant bioassays. These tests measure specific physiological responses, such as stem elongation in dwarf mutants or enzyme production in cereal grains. doubtnut.comnih.gov

Studies comparing a wide range of gibberellins have consistently shown that GA17 exhibits low activity. cdnsciencepub.com For example, in a study using nine different plant bioassays, GA17 was grouped with other gibberellins that showed low activity, in stark contrast to the high activity of GA3 and GA7 across most assays. cdnsciencepub.comresearchgate.net

A more focused study on the activity of GA17 in thirteen bioassay systems confirmed its relatively low efficacy. cdnsciencepub.com The most sensitive assay to GA17 was the dock leaf senescence test, followed by the oat mesocotyl, dwarf rice, and barley half-seed assays. In several other assays, including those using cucumber hypocotyls, lettuce hypocotyls, and certain maize mutants, the activity of GA17 was only marginal. In some bioassays, such as those with intact dwarf peas and other maize mutants, no activity was detected at all. cdnsciencepub.com

The following table summarizes the observed activity of Gibberellin A17 in various bioassays:

| Bioassay System | Observed Activity of GA17 | Reference |

| Dock leaf senescence | Most sensitive assay tested | cdnsciencepub.com |

| Oat mesocotyl | Relatively low activity | cdnsciencepub.com |

| Dwarf rice ('Tan-ginbozu') | Relatively low activity | cdnsciencepub.comcdnsciencepub.com |

| Barley half-seed (α-amylase) | Relatively low activity | cdnsciencepub.comcdnsciencepub.com |

| Cucumber hypocotyl | Marginal activity | cdnsciencepub.comcdnsciencepub.com |

| Lettuce hypocotyl | Marginal activity | cdnsciencepub.com |

| Excised pea epicotyl | Marginal activity | cdnsciencepub.com |

| Oat leaf | Marginal activity | cdnsciencepub.com |

| d-1 maize mutant | Marginal activity | cdnsciencepub.comcdnsciencepub.com |

| Intact dwarf pea | No activity recorded | cdnsciencepub.comcdnsciencepub.com |

| d-2 maize mutant | No activity recorded | cdnsciencepub.comcdnsciencepub.com |

| d-3 maize mutant | No activity recorded | cdnsciencepub.comcdnsciencepub.com |

| d-5 maize mutant | No activity recorded | cdnsciencepub.comcdnsciencepub.com |

Species-Specific Responses to Gibberellin A17(2-)

The response to a particular gibberellin can vary between different plant species. While GA17 generally shows low activity, the degree of this low activity can differ depending on the plant system being tested. For example, while the dwarf rice bioassay is sensitive to a broad spectrum of gibberellins, the activity of GA17 is still considered low. cdnsciencepub.com In contrast, the cucumber hypocotyl bioassay is more restrictive, responding primarily to gibberellins with a specific chemical structure that GA17 does not possess. cdnsciencepub.com

In seeds of the pear Pyrus communis, GA17 was the only gibberellin consistently detected in early samples, although its levels remained low until later stages of seed development. ashs.org This suggests a potential, albeit likely minor or precursor, role in this specific developmental context. However, it is noted that GA17 is inactive in all bioassays in which it has been tested. ashs.org

The structural features of a gibberellin molecule are a major determinant of its biological activity. Bioactive GAs typically possess a C19 skeleton and specific functional groups, such as a 3β-hydroxyl group. researchgate.net GA17, being a C20-gibberellin, lacks the structural requirements for high biological activity and is likely a precursor or an intermediate in the complex gibberellin metabolic pathway, which is eventually converted to other forms or deactivated. frontiersin.organnualreviews.org

Based on a review of current scientific literature, a detailed article focusing solely on the specific regulatory and signal transduction mechanisms of the chemical compound Gibberellin A17 (GA17) , as outlined in the user's request, cannot be generated. The available research does not support the premise that GA17 is a primary signaling molecule with its own distinct and well-documented regulatory and signaling cascade.

Scientific research on gibberellin signaling is predominantly centered on bioactive forms such as GA1, GA3, and GA4. These are the molecules that are perceived by the GID1 receptor, leading to the degradation of DELLA repressor proteins and the subsequent activation of gibberellin-responsive genes.

Gibberellin A17 is a known C20-gibberellin that has been identified in plants like kidney beans and wheat. hmdb.caresearchgate.net However, it is generally considered to be an intermediate or an inactive catabolite within the broader gibberellin metabolic pathway, rather than a key bioactive hormone that actively regulates plant growth and development through a specific signaling pathway.

A potential point of confusion may arise from the term "Δ17" which frequently appears in gibberellin research literature. This term does not refer to Gibberellin A17. Instead, it describes a specific mutation in DELLA proteins, such as RGA and GAI. For example, rga-Δ17 refers to a mutant RGA protein that has a 17-amino acid deletion within its DELLA domain. nih.govpnas.orgoup.com This deletion makes the protein resistant to GA-induced degradation, causing a constitutive repression of the GA signaling pathway and resulting in a dwarf phenotype. pnas.orgoup.com This is a critical distinction:

Gibberellin A17 (GA17) : A specific chemical compound in the gibberellin family. hmdb.ca

rga-Δ17 : A genetically modified repressor protein involved in the gibberellin signaling pathway. nih.gov

Due to the lack of specific scientific findings on the transcriptional control, post-translational modifications, GID1 receptor interaction, DELLA degradation pathways, and downstream transcription factors related specifically to Gibberellin A17, it is not possible to construct a scientifically accurate article that adheres to the requested detailed outline. Attempting to do so would require extrapolating information from the general gibberellin pathway and incorrectly applying it to GA17, which would be misleading and factually inaccurate.

Molecular Mechanisms of Gibberellin A17 2 Regulation and Signal Transduction

Epigenetic Regulation of Gibberellin A17(2-) Responses

The response to gibberellins (B7789140) (GAs), a class of tetracyclic diterpenoid phytohormones, is not solely dependent on the concentration of the hormone itself but is intricately modulated by a layer of epigenetic controls. These mechanisms, which include histone modifications, DNA methylation, and chromatin remodeling, fine-tune the expression of genes central to GA metabolism and signal transduction, thereby orchestrating plant development and environmental responses. nih.govoup.com While research has not focused specifically on the epigenetic regulation of Gibberellin A17(2-), an inactive form of GA, the broader epigenetic framework governing the entire GA pathway provides the context for how the synthesis, degradation, and signaling related to any specific gibberellin are controlled.

Epigenetic regulation plays a major role in the transcriptional activity related to gibberellins. mdpi.comencyclopedia.pub These modifications determine the accessibility of chromatin to the transcriptional machinery, thereby activating or repressing genes involved in GA biosynthesis, catabolism, and signaling in response to developmental and environmental cues.

Histone Modifications

Covalent modifications of histone proteins are a key epigenetic mechanism for regulating the expression of GA-responsive genes. numberanalytics.com The acetylation of specific lysine (B10760008) residues on histone tails, a process dynamically controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs), is strongly linked to transcriptional activation.

Research indicates that the histone acetyltransferase GENERAL CONTROL NON-DEREPRESSIBLE 5 (GCN5), which specifically acetylates the H3K14 residue, is required for activating genes involved in the later stages of GA biosynthesis and catabolism. mdpi.com In maize aleurone layers, gibberellin application promotes the acetylation of histones H3 and H4, which is associated with gene expression during seed germination. oup.com Conversely, DELLA proteins, which are central repressors in GA signaling, can interact with histone modification factors. For instance, the MUT9p-LIKE KINASE1 (MLK1) and MLK2 interact with the DELLA protein REPRESSOR OF ga1-3 (RGA) to modulate plant growth. tandfonline.com

Histone methylation also plays a critical role. The repressive mark H3K27me3 (trimethylation of Lysine 27 on histone H3) has been found at the loci of GA-regulated genes, and its levels can be altered by chromatin remodelers that interact with the GA signaling pathway. oup.com

DNA Methylation

DNA methylation, the addition of a methyl group to cytosine bases, is another critical layer of epigenetic control that generally leads to gene repression. Studies have shown a direct link between GA signaling and changes in DNA methylation patterns. In Nicotiana tabacum, the application of Gibberellin A3 (GA3) was found to induce global DNA hypomethylation and chromatin de-condensation. cas.czcas.cz This reduction in methylation was associated with decreased activity of DNA methyltransferases and the restoration of expression from an epigenetically silenced gene. cas.czcas.cz

In Arabidopsis, DNA methylation is involved in regulating genes related to both auxin and gibberellin pathways during thermomorphogenesis. oup.com Furthermore, the use of a DNA demethylating agent, 5-azacytidine, was shown to induce flowering in tree peony by reducing the methylation level in the promoter of the PsFT gene, suggesting that DNA methylation status is crucial for integrating hormonal and environmental signals for developmental transitions. mdpi.com These findings indicate that gibberellin signaling can actively trigger a reprogramming of the plant epigenome. cas.cz

Chromatin Remodeling

ATP-dependent chromatin remodeling complexes are multi-protein machines that alter nucleosome positioning and density, thereby modulating gene accessibility. Several chromatin remodelers are integral to the GA response.

The SWI/SNF family of chromatin remodeling complexes plays a diverse and crucial role in mediating GA responses. ibcas.ac.cn The ATPase BRAHMA (BRM) acts as a positive regulator, inducing the expression of genes related to GA biosynthesis and signaling. mdpi.comencyclopedia.pub The SWI3C core subunit of the SWI/SNF complex has been shown to interact directly with DELLA proteins and is essential for the proper expression of genes for the GA receptor GIBBERELLIN-INSENSITIVE DWARF1 (GID1) and the biosynthesis enzyme GA3ox. nih.gov Inactivation of SWI3C leads to reduced GA levels and signaling defects. nih.gov

Another key chromatin remodeler is PICKLE (PKL), a CHD3-type enzyme. oup.com PKL modulates the expression of a significant portion of GA-responsive genes and is thought to integrate various hormonal signals, including those from gibberellins and brassinosteroids. mdpi.com The interaction between PKL and DELLA proteins is crucial for regulating genes involved in processes like hypocotyl elongation. oup.com Loss-of-function pkl mutants exhibit phenotypes similar to those with reduced GA signaling, and this is exacerbated in GA-deficient conditions, highlighting PKL's positive role in the GA pathway. oup.com

The chromatin-remodeling factor OsINO80 in rice directly binds to the chromatin of GA biosynthesis genes (CPS1 and GA3ox2) and is necessary for their expression, demonstrating a direct mechanistic link between a specific remodeler and the GA synthesis pathway. nih.gov

Data Tables

Table 1: Key Epigenetic Regulators in Gibberellin Responses

| Regulator | Epigenetic Mechanism | Role in Gibberellin Pathway |

| GCN5 | Histone Acetyltransferase (HAT) | Activates GA biosynthesis and catabolism genes via H3K14 acetylation. mdpi.com |

| MLK1/MLK2 | Histone Kinase | Interacts with DELLA proteins to modulate GA-regulated growth. tandfonline.com |

| DNA Methyltransferases | DNA Methylation | Activity is reduced by GA application, leading to global hypomethylation. cas.czcas.cz |

| PICKLE (PKL) | Chromatin Remodeling (CHD3) | Interacts with DELLAs; modulates expression of ~80% of GA-responsive genes. mdpi.comoup.com |

| BRAHMA (BRM) | Chromatin Remodeling (SWI/SNF ATPase) | Positively regulates GA biosynthesis and signaling gene expression. mdpi.comencyclopedia.pub |

| SWI3C | Chromatin Remodeling (SWI/SNF Core) | Interacts with DELLAs; required for expression of GID1 receptor and GA3ox genes. nih.gov |

| OsINO80 | Chromatin Remodeling (INO80 Complex) | Binds to and activates GA biosynthesis genes in rice. nih.gov |

Table 2: Compound and Gene/Protein Names Mentioned

| Name |

| 5-azacytidine |

| ABSCISIC ACID INSENSITIVE3 (ABI3) |

| ABSCISIC ACID INSENSITIVE5 (ABI5) |

| APETALA1 (AP1) |

| AXIAL REGULATOR YABBY1 (YAB1) |

| BOTRYTIS SUSCEPTIBLE1 INTERACTOR (BOI) |

| BRAHMA (BRM) |

| BRASSINAZOLE-RESISTANT1 (BZR1) |

| Brassinosteroids |

| BUSHY (BSH) |

| CIRCADIAN CLOCK ASSOCIATED1 (CCA1) |

| CPS1 |

| CYTOCHROME P450 FAMILY 79B (CYP79B2) |

| DELLA proteins |

| DOMAINS REARRANGED METHYLTRANSFERASE 2 (DRM2) |

| ERECTA (ER) |

| ERECTA-LIKE 1 (ERL1) |

| ERECTA-LIKE 2 (ERL2) |

| ETHYLENE (B1197577) RESPONSE FACTOR 11 (ERF11) |

| GA20ox2 |

| GA3ox |

| GA3ox1 |

| GA3ox2 |

| GAI-ASSOCIATED FACTOR (GAF1) |

| GENERAL CONTROL NON-DEREPRESSIBLE 5 (GCN5) |

| Gibberellin A1 (GA1) |

| Gibberellin A17(2-) |

| Gibberellin A3 (GA3) |

| Gibberellin A4 (GA4) |

| Gibberellin A7 (GA7) |

| GIBBERELLIN INSENSITIVE DWARF 1 (GID1) |

| Histone Deacetylases (HDACs) |

| INDETERMINATE DOMAIN (IDD) proteins |

| LEAFY (LFY) |

| MUT9p-LIKE KINASE1 (MLK1) |

| MUT9p-LIKE KINASE2 (MLK2) |

| MYB33 |

| NUCLEAR FACTOR Y (NF-Y) |

| OsINO80 |

| OsYABBY4 |

| PICKLE (PKL) |

| PHYTOCHROME INTERACTING FACTORs (PIFs) |

| REPRESSOR OF ga1-3 (RGA) |

| RGA-LIKE2 |

| RGA-LIKE3 |

| SCARECROW-LIKE 3 (SCL3) |

| SECRET AGENT (SEC) |

| SLENDER RICE 1 (SLR1) |

| SPINDLY (SPY) |

| SUPPRESSOR OF OVEREXPRESSION OF CO 1 (SOC1) |

| SWITCH/SUCROSE NONFERMENTING (SWI/SNF) complex |

| SWI3C |

| TOPLESS RELATED (TPR) |

| TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS 1 (TAA1) |

| WRKY12 |

| WRKY13 |

| WRKY75 |

| YUCCA (YUC) |

| YUCCA8 (YUC8) |

Interactions and Cross Talk of Gibberellin A17 2 with Other Phytohormone Pathways

Integrative Network of Hormone Interactions

Phytohormones, including gibberellins (B7789140), auxins, cytokinins, abscisic acid (ABA), ethylene (B1197577), brassinosteroids, jasmonates, and salicylic (B10762653) acid, form a sophisticated signaling network. hmdb.caplantcelltechnology.com These interactions can be synergistic (cooperative) or antagonistic (opposing) and occur at multiple levels, including biosynthesis, catabolism (inactivation), transport, and signal transduction. cdnsciencepub.comnih.gov The precise response of a plant tissue to a hormonal signal depends on the specific ratios and concentrations of all interacting hormones at a particular time and location. hmdb.canih.gov

DELLA proteins are central integrators in this network. They are nuclear-localized growth repressors that are the primary targets of bioactive GAs. byjus.com Bioactive GAs promote the degradation of DELLA proteins, thereby releasing the brakes on growth. researchgate.net Many other hormone pathways converge on DELLA proteins, modulating their stability or activity to fine-tune growth and development in response to various internal and external cues. byjus.com The balance between the synthesis of bioactive GAs and their conversion to inactive forms like GA17 is thus a key node in this integrative network, influenced by the full spectrum of phytohormones. nih.gov

Antagonistic and Synergistic Relationships

The interplay between gibberellins and other phytohormones is characterized by both antagonistic and synergistic dynamics, which are crucial for orchestrating plant development and responses to environmental stress. hmdb.caresearchgate.net

The relationship between gibberellins (GAs) and abscisic acid (ABA) is a classic example of antagonism in plant physiology. nih.govnih.gov This opposition is fundamental in controlling the transition between seed dormancy and germination. tandfonline.comcdnsciencepub.com While GAs promote the breaking of dormancy and stimulate germination, ABA establishes and maintains dormancy, often in response to unfavorable environmental conditions like drought or salinity. tandfonline.comcdnsciencepub.comnih.gov

The balance between GA and ABA levels is tightly regulated. ABA can inhibit GA biosynthesis, while GAs can downregulate ABA signaling. nih.gov For instance, in Arabidopsis, the ABA-responsive transcription factor ABI4 has been shown to increase ABA biosynthesis while decreasing GA biosynthesis to deepen seed dormancy. nih.gov Conversely, during germination, GA levels rise, promoting the synthesis of hydrolytic enzymes that break down stored food reserves in the endosperm. wikipedia.orgebi.ac.uk Environmental stresses often trigger an increase in ABA levels, which can enhance the stability of DELLA proteins, key negative regulators of GA signaling, thereby inhibiting growth. cdnsciencepub.comnih.gov The regulation of the GA/ABA ratio is therefore critical, and the metabolic pathways that produce inactive GAs are a key part of maintaining this balance. cdnsciencepub.comnih.gov

Gibberellins and auxin often act synergistically to promote aspects of plant growth, particularly stem and root elongation. cdnsciencepub.comresearchgate.net Their interaction occurs at the levels of biosynthesis and signaling. cdnsciencepub.com Research in pea and tobacco has shown that auxin (specifically indole-3-acetic acid, IAA) promotes the biosynthesis of bioactive GAs. capes.gov.brresearchgate.net It achieves this by upregulating the expression of genes encoding key enzymes in the GA biosynthesis pathway, such as GA 20-oxidase and GA 3-oxidase, while deactivating genes for GA-inactivating enzymes (GA 2-oxidases). cdnsciencepub.com

Conversely, GAs can modulate auxin-related genes and influence auxin transport. cdnsciencepub.com This reciprocal promotion creates a robust system for coordinating growth. For example, shoot-derived auxin can regulate root growth by influencing local GA levels and responses. ashs.org This intricate cross-talk ensures that processes like cell elongation are precisely controlled by integrating signals from different parts of the plant. cdnsciencepub.comashs.org

The interactions of gibberellins with ethylene and cytokinins are complex and context-dependent, often exhibiting antagonistic relationships.

Ethylene: The gaseous hormone ethylene generally acts antagonistically to GAs in processes like root growth, where GAs promote elongation and ethylene inhibits it. cdnsciencepub.comnih.gov Ethylene can negatively modulate GA homeostasis by altering the expression of both GA biosynthesis and catabolism genes. cdnsciencepub.commdpi.com This interaction is often mediated by DELLA proteins; ethylene can increase the stability of DELLAs, thus repressing GA-mediated growth. nih.gov However, in some scenarios, such as internode elongation in deepwater rice during submergence, GA and ethylene can act synergistically. nih.gov

Cytokinins: Cytokinins and GAs also frequently display mutual antagonism, particularly in regulating shoot and root development. nih.govdspmuranchi.ac.in Cytokinins can inhibit the production of GAs and promote their deactivation. nih.gov In return, GAs can inhibit cytokinin responses. nih.gov This reciprocal inhibition helps to maintain the balance between cell division (promoted by cytokinins) and cell elongation (promoted by GAs), which is essential for proper organ development. dspmuranchi.ac.in

Gibberellins engage in significant cross-talk with brassinosteroids (BRs) and jasmonates (JAs), integrating growth signals with defense and stress responses.

Jasmonates: The interaction between GAs and jasmonates (JAs) is central to balancing the trade-off between growth and defense. mdpi.com JAs are key regulators of responses to insect herbivory and necrotrophic pathogens. Often, the GA and JA pathways are mutually antagonistic; activating JA-mediated defenses frequently leads to the repression of GA-promoted growth, and vice versa. cdnsciencepub.com This antagonism is mediated through the interaction of DELLA proteins with JAZ proteins, the key repressors in the JA signaling pathway. This allows the plant to allocate resources towards defense when under attack, at the expense of growth. mdpi.com

Salicylic acid (SA) is a primary hormone involved in defense against biotrophic pathogens. The cross-talk between GAs and SA is another critical component of the growth-defense trade-off. cdnsciencepub.com Activating SA-mediated defense responses often results in growth inhibition. This is partly achieved through SA's ability to inhibit GA signaling.

Recent findings show that the SA receptor NPR1 can interact with the GA receptor GID1. This interaction promotes the degradation of the GID1 receptor, which in turn leads to the stabilization of DELLA proteins. The accumulation of DELLA proteins represses growth, demonstrating a direct molecular link where the activation of a defense pathway actively suppresses a growth pathway. In some contexts, however, GAs may modulate SA levels to fine-tune the plant's response to abiotic stress, indicating a complex and multifaceted relationship.

Interactive Data Tables

Table 1: Summary of Gibberellin (GA) Interactions with Other Phytohormones This table summarizes the general nature of the relationship between the gibberellin family of hormones and other major phytohormones in various plant processes.

| Interacting Hormone | Predominant Relationship | Key Biological Processes Involved | Molecular Hubs/Mediators |

| Abscisic Acid (ABA) | Antagonistic | Seed dormancy & germination, stress response, growth | GA/ABA ratio, DELLA proteins, ABI4 |

| Auxin | Synergistic | Stem & root elongation, fruit development | GA biosynthesis genes (GA20ox, GA3ox), ARFs |

| Ethylene | Antagonistic (mostly) | Root growth, flowering time, hypocotyl elongation | DELLA proteins, GA metabolism genes |

| Cytokinins | Antagonistic | Shoot & root development, meristem activity | GA biosynthesis & deactivation, SPY protein |

| Brassinosteroids (BR) | Synergistic | Cell elongation, overall growth | DELLA proteins, BZR1/BES1 transcription factors |

| Jasmonates (JA) | Antagonistic | Growth-defense trade-off, stamen development | DELLA proteins, JAZ repressors, MYC2 |

| Salicylic Acid (SA) | Antagonistic | Growth-defense trade-off, pathogen response | DELLA proteins, GID1 & NPR1 receptors |

Environmental Signal Integration and Stress Responses Mediated by Gibberellin A17 2

Influence of Light Quality and Photoperiod on Gibberellin A17 Dynamics

Environmental factors like light and temperature can modify the concentration and activity of gibberellins (B7789140). brazilianjournals.com.br Light is a critical environmental signal that influences plant development, partly by modulating the GA pathway. nih.govwikipedia.org Fluctuations in GA concentration are known to affect light-regulated processes such as seed germination and stem elongation. wikipedia.org While direct studies on GA17 are scarce, the influence of light on key GA biosynthetic and catabolic genes provides insight into its potential dynamics.

The genes responsible for GA biosynthesis and catabolism are controlled by light quality and photoperiod, which also regulate developmental processes like germination and flowering. nih.gov For instance, red light is known to promote seed germination by increasing GA biosynthesis. nih.gov This is achieved by upregulating the expression of genes encoding GA 3-oxidases (GA3ox), enzymes that catalyze the final step in producing bioactive GAs. nih.gov Conversely, de-etiolation of pea seedlings in response to light alters the expression of GA20ox and GA3ox genes, leading to a rapid decrease in the bioactive GA1 content. researchgate.net

Given that GA17 is a C20-gibberellin and a potential by-product of GA20-oxidase activity, its levels would be directly tied to the light-mediated regulation of this enzyme. hmdb.caoup.com Photoperiod also exerts control over active GA levels by regulating the transcript levels of GA20ox and GA3ox genes in long-day plants. researchgate.net Therefore, changes in light quality and photoperiod that alter the expression of these key enzymes will inevitably shift the flux through the GA metabolic pathway, thereby affecting the concentration of intermediates, including GA17.

Table 1: Influence of Light Signals on Key Gibberellin Biosynthesis Genes and Processes

| Light Signal | Affected Gene/Process | Organism/Tissue | Observed Effect on GA Pathway | Citation |

| Red Light | GA3ox gene expression | Arabidopsis, Lettuce | Expression is enhanced, leading to increased bioactive GA. | nih.gov |

| Red/Far-Red Light | Stem Elongation | Pea, Cucumber, Arabidopsis | Phytochrome mediates inhibition of stem growth by decreasing tissue responsiveness to GAs. | nih.gov |

| Photoperiod (Long Day) | GA20ox, GA3ox transcript levels | Spinach, Silene | Levels are regulated, controlling the amount of active GAs. | researchgate.net |

| De-etiolation (Light Exposure) | GA20ox, GA3ox gene expression | Pea Seedlings | Expression is altered, causing a rapid decrease in GA1 content. | researchgate.net |

Temperature Effects on Gibberellin A17 Metabolism and Activity

Temperature is another crucial environmental factor that regulates plant growth through the GA pathway. wikipedia.orgmdpi.com Both high and low temperatures can alter GA metabolism, affecting the balance of different gibberellins. nih.govnih.gov In lettuce, high temperatures were found to significantly up-regulate LsGA3ox1, a gene that converts GA20 to the bioactive GA1, leading to increased GA1 content and stem elongation. sfasu.edu In wheat, higher temperatures also led to increased levels of endogenous GA1. nih.gov

Conversely, low temperatures can trigger an increase in GA production to break bud dormancy. wikipedia.org Microarray analysis has shown that a significant portion of cold-responsive genes are related to GA-regulated genes, suggesting a strong link between GA signaling and cold temperature responses. wikipedia.org Cold stress can activate the expression of GA2ox genes, which encode enzymes that deactivate bioactive GAs, thereby leading to an accumulation of DELLA proteins and inhibiting growth to enhance cold tolerance. maxapress.com

Table 2: Temperature Effects on Gibberellin Metabolism and Related Gene Expression

| Temperature Condition | Affected Gene/Process | Organism | Observed Effect on GA Pathway | Citation |

| High Temperature | LsGA3ox1 expression | Lettuce | Significantly up-regulated, leading to increased GA1 content. | sfasu.edu |

| High Temperature | Endogenous GA1 levels | Wheat | Increased GA1 content compared to lower temperatures. | nih.gov |

| High Temperature | GA and ABA synthesis | Arabidopsis Seeds | Stimulates ABA synthesis and represses GA synthesis. | nih.gov |

| Low Temperature (Cold) | GA2ox gene expression | General | Expression is promoted, reducing bioactive GA content and increasing DELLA protein accumulation. | maxapress.com |

Role in Abiotic Stress Tolerance

Gibberellin signaling plays a central role in plant responses to various abiotic stresses, including drought, salinity, and cold. nih.govmdpi.comcsic.es Plants often respond to stress by reducing GA levels and signaling, which leads to growth restriction as a survival strategy. nih.govcsic.es This response is largely mediated by the accumulation of DELLA proteins, which are negative regulators of GA signaling. oup.comnih.gov

Salinity stress is another abiotic factor where GA metabolism is significantly impacted. nih.gov High salinity can inhibit plant growth by reducing the levels of bioactive GAs, leading to the accumulation of growth-repressing DELLA proteins. maxapress.comnih.gov This reduction in GAs is partly caused by the salt-induced expression of genes encoding GA 2-oxidases, enzymes that deactivate bioactive GAs. nih.gov In some cases, down-regulation of GA levels through the induction of GA2ox genes has been shown to promote survival under salt stress. maxapress.com

The modulation of the entire GA pathway is crucial for adapting to saline conditions. nih.gov Therefore, the dynamics of GA17, as part of this pathway, are linked to the plant's response to salinity. hmdb.ca Changes in the activity of biosynthetic or catabolic enzymes under salt stress will directly influence the pool size of all gibberellin intermediates. hmdb.caoup.com

Plants respond to cold stress by initiating a process called cold acclimation, which involves significant changes in gene expression and metabolism. mdpi.com The GA pathway is a key target during this process. wikipedia.org Exposure to cold often leads to a reduction in the levels of bioactive GAs, which contributes to growth restriction and increased freezing tolerance. nih.govcsic.es

This reduction is mediated by the activation of GA-inactivating enzymes, such as GA 2-oxidase, and the subsequent accumulation of DELLA proteins. maxapress.com DELLA proteins have been shown to be essential for acquiring freezing tolerance. Inactivation of DELLA proteins can reduce tolerance to cold stress. kspbtjpb.org The response to cold involves a complex interplay of hormonal signals, and the down-regulation of the GA pathway is a conserved strategy. mdpi.comfrontiersin.org As an intermediate in this pathway, the concentration of GA17 is inherently part of this adaptive metabolic shift, reflecting the plant's response to low-temperature stress. hmdb.caoup.com

Advanced Analytical and Research Methodologies for Gibberellin A17 2

Mass Spectrometry-Based Quantification Techniques (e.g., for trace levels in complex matrices)

Mass spectrometry (MS) has become the definitive technique for the identification and quantification of gibberellins (B7789140). oup.com Its high sensitivity and specificity are essential for reliably detecting the trace amounts of GAs present in plant tissues. oup.comnih.gov The development of combined chromatographic and mass spectrometric methods has made the analysis of GAs a routine process, enabling precise measurements from minimal amounts of sample material. oup.com

Gas chromatography coupled with mass spectrometry (GC-MS) is a foundational and robust technique for the analysis of gibberellins, including the confirmation of gibberellin A17 (GA17). nih.gov Before analysis, GAs, which are non-volatile carboxylic acids, must undergo derivatization to increase their volatility and thermal stability. Common derivatization procedures include methylation of the carboxyl group followed by trimethylsilylation of hydroxyl groups to form methyl ester trimethylsilyl (B98337) (MeTMSi) ethers. sdiarticle4.comtandfonline.com

Several studies have successfully employed GC-MS to identify GA17 in various plant tissues. For instance, the presence of GA17 in saladette tomato seeds (Solanum lycopersicum) was confirmed after a process of extraction, purification via a silicic acid column, and derivatization. sdiarticle4.com Similarly, GC-MS analysis was instrumental in identifying GA17 in immature pear seeds (Pyrus communis) and in the xylem exudate of apple trees (Malus domestica). tandfonline.comashs.org In studies of immature seeds of Pharbitis nil, the identity of GA17, initially separated by liquid chromatography, was conclusively confirmed using GC-MS. researchgate.netnih.gov

Table 1: Selected Research Findings on Gibberellin A17(2-) Detection using GC-MS

| Plant Species | Tissue Analyzed | Key Methodological Steps | Reference |

| Solanum lycopersicum (Tomato) | Seeds | Extraction, silicic acid column purification, methylation, trimethylsilylation, GC-MS analysis. | sdiarticle4.com |

| Pyrus communis (Pear) | Immature Seeds | Extraction, derivatization (MeTMS), GC-MS with selected ion current monitoring. | ashs.org |

| Malus domestica (Apple) | Xylem Exudate | HPLC fractionation, conversion to MeTMSi ether derivatives, GC/MS analysis. | tandfonline.com |

| Pharbitis nil (Morning Glory) | Immature Seeds | Fractionation by reverse phase HPLC, confirmation by GC-MS. | nih.govresearchgate.netnih.gov |

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced iteration, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), represent the state-of-the-art for gibberellin analysis. oup.comresearchgate.net These methods offer high sensitivity and throughput, often without the need for the extensive derivatization required for GC-MS. oup.comresearchgate.net

A crucial component of many LC-MS methods is the initial separation of GAs from the plant extract using high-performance liquid chromatography (HPLC), typically with a reverse-phase C18 column. nih.govresearchgate.netnih.gov The chromatographic behavior of different GAs in such a system is largely determined by the degree and position of hydroxylation on the gibberellin structure. researchgate.netnih.gov This pre-fractionation step is vital for reducing matrix effects and improving the accuracy of subsequent MS detection. For example, studies on apple tree xylem and Pharbitis nil seeds utilized reverse-phase HPLC to purify and separate GA fractions before their final identification. tandfonline.comresearchgate.net The high resolution of modern UHPLC systems allows for the baseline separation of numerous GAs in a single run, which, when coupled with a triple quadrupole mass spectrometer (QQQ-MS), enables precise quantification via multiple-reaction monitoring (MRM). researchgate.net

Table 2: HPLC Systems Employed in the Separation of Gibberellins for Analysis

| Separation Technique | Column Type | Elution Conditions | Application Context | Reference |

| Reverse Phase HPLC | Bondapak C18 | Gradient elution | Fractionation of GAs from Pharbitis nil seed extracts prior to GC-MS. | nih.govresearchgate.netnih.gov |

| Reverse Phase HPLC | Novapak C18 | Methanol: 0.1% acetic acid/water gradient | Fractionation of GAs from apple tree xylem exudate prior to GC/MS. | tandfonline.com |

| UHPLC | Acquity CSH® C18 | Methanol and 10mM-ammonium formate | Rapid baseline separation of 20 non-derivatised GAs for MS/MS analysis. | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

High-Throughput Detection and Imaging Approaches

While mass spectrometry provides precise quantitative data, it is a destructive technique that reports average hormone levels across a tissue sample. oup.com To understand the spatiotemporal dynamics of gibberellins in living tissues, researchers have developed non-destructive, high-throughput imaging and detection methods.

Direct fluorescence detection of gibberellins is possible for certain compounds. For example, some GAs exhibit fluorescence under UV light after treatment with sulfuric or perchloric acid. cas.cz However, this method is not universally applicable to all gibberellins and lacks the high specificity required for complex biological samples. Information regarding the specific fluorescence properties of GA17 is not widely reported. In modern analytical workflows, fluorescence is more powerfully and specifically utilized in the context of genetically encoded biosensors.

A major breakthrough in understanding hormone dynamics has been the development of genetically encoded biosensors that allow for the real-time visualization of gibberellin levels in living cells. nih.govnih.gov One of the most prominent examples is the GIBBERELLIN PERCEPTION SENSOR (GPS), which is based on the principle of Förster Resonance Energy Transfer (FRET). nih.govnih.gov

These sensors consist of a GA receptor (GID1) and a DELLA protein fragment sandwiched between two fluorescent proteins (e.g., cyan and yellow fluorescent proteins). kaust.edu.sa In the absence of bioactive GA, the sensor is in a conformation that allows for high FRET efficiency. When a bioactive GA molecule binds to the sensor, it induces a conformational change that separates the fluorescent proteins, leading to a decrease in the FRET signal. nih.gov By measuring the ratio of the two fluorescent emissions, researchers can map the relative concentration and distribution of bioactive GAs at a subcellular resolution. nih.gov

Table 3: Comparison of Advanced Gibberellin Detection Technologies

| Technology | Principle | Mode of Detection | Key Advantage | Target GAs | Reference |

| FRET-based Biosensors (GPS1/GPS2) | Förster Resonance Energy Transfer | Ratiometric fluorescence imaging | In-vivo, real-time, subcellular resolution | Bioactive GAs (e.g., GA4) | oup.comnih.govnih.gov |

| Carbon Nanotube Sensors | Corona Phase Molecular Recognition | Near-infrared fluorescence intensity | Non-destructive, real-time, high selectivity | GA3, GA4 | techexplorist.commit.edu |

Fluorescence Detection Methods (e.g., HPLC coupled with fluorescence detection)

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques are not direct methods for analyzing the chemical compound gibberellin A17(2-). Instead, they are essential enabling technologies that provide the biological context and tools necessary to study its function and metabolism in conjunction with the analytical methods described above.

A primary application is the creation of the genetically encoded biosensors themselves. This involves designing the sensor constructs and creating stable transgenic plant lines that express them, such as the Medicago truncatula lines expressing nlsGPS2 used to study nodulation. oup.comnih.gov

Furthermore, molecular techniques are used to generate mutant plant lines with altered GA biosynthesis or signaling pathways. oup.com For example, overexpressing or knocking out genes that encode for GA biosynthetic enzymes (such as GA20-oxidase) or catabolic enzymes allows researchers to manipulate the endogenous levels of specific GAs. nih.gov By analyzing the resulting GA profiles with GC-MS or LC-MS and observing the physiological outcomes, scientists can deduce the roles of individual gibberellins, including inactive forms like GA17, within the broader metabolic network. These genetic tools are fundamental to dissecting the complex pathways of hormone action and regulation.

Mutational Analysis and Gene Editing for Gibberellin A17 Pathways

Mutational analysis has been a cornerstone in identifying and characterizing the function of genes within the gibberellin (GA) biosynthesis and response pathways. researchgate.net By studying the phenotypes of plants with altered genes, researchers have pieced together the sequence of enzymatic steps and the logic of the signaling cascade that controls plant growth and development. researchgate.netoup.com

Early research utilized chemically induced or radiation-induced mutations to create GA-deficient or GA-insensitive dwarf mutants in species like Arabidopsis thaliana and pea. oup.comresearchgate.net A pivotal discovery from this approach was the identification of the DELLA family of proteins (including GAI and RGA), which act as negative regulators of GA signaling. researchgate.net A characteristic mutation, a 17-amino acid deletion within the highly conserved DELLA domain, renders these repressor proteins resistant to GA-induced degradation. oup.compnas.orgnih.gov This results in a constitutively repressed state, leading to a GA-unresponsive dwarf phenotype, even when GA levels are normal or elevated. pnas.orgnih.govduke.edu The analysis of these mutants was fundamental in establishing that GAs promote growth by inhibiting these DELLA repressors. oup.comcapes.gov.br

More recently, targeted gene-editing technologies, most notably CRISPR/Cas9, have revolutionized the study of the GA pathway. These tools allow for the precise knockout, modification, or insertion of genes, providing a more controlled way to study gene function compared to random mutagenesis. For instance, CRISPR/Cas9 has been used to create specific mutations in genes encoding key biosynthetic enzymes, such as GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox), which catalyze the final steps in the formation of bioactive GAs and their precursors. researchgate.net By targeting the genes responsible for converting precursors into GA17, or for metabolizing GA17 into subsequent compounds, researchers can precisely modulate the levels of GA17 to study its specific downstream effects.

Table 1: Examples of Mutational Analysis in the Gibberellin Pathway

| Gene/Protein | Organism | Mutation Type | Key Phenotypic Effect | Analytical Method |

| GAI (Gibberellin Insensitive) | Arabidopsis thaliana | gai-1 (17-amino acid deletion in DELLA domain) | GA-insensitive dwarfism, dark green leaves. oup.com | Classical Mutagenesis |

| RGA (Repressor of ga1-3) | Arabidopsis thaliana | rga-Δ17 (Engineered 17-amino acid deletion) | Severe GA-unresponsive dwarfism. pnas.orgnih.gov | Transgenesis |

| GA20ox (GA 20-oxidase) | Maize, Tomato | CRISPR/Cas9 induced knockout | Semi-dwarfism, altered GA levels. | Gene Editing |

Transcriptomics and Proteomics in Gibberellin A17 Research

To understand the regulation of the GA17 pathway on a systemic level, researchers employ "omics" technologies. Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the study of the complete set of proteins, provide a snapshot of the molecular state of plant cells under specific conditions. nih.gov

Transcriptomic analyses, often using techniques like RNA-sequencing (RNA-seq) or microarrays, have revealed how the expression of GA biosynthetic and signaling genes is regulated. oup.comgene-quantification.de These studies have shown that the GA pathway is subject to tight feedback control; high levels of bioactive GAs lead to the downregulation of genes encoding biosynthetic enzymes like GA20ox and GA3ox, and the upregulation of genes for catabolic enzymes. oup.com Conversely, in DELLA mutants where the GA signal is blocked, the expression of biosynthetic genes is often elevated. pnas.org By applying transcriptomics, researchers can identify which genes involved in the synthesis, transport, or catabolism of GA17 are activated or repressed during different developmental stages or in response to environmental cues. plos.org

Proteomics complements transcriptomics by directly measuring the abundance of proteins, which are the functional endpoints of gene expression. Techniques such as 2D gel electrophoresis followed by mass spectrometry or direct analysis by liquid chromatography-mass spectrometry (LC-MS/MS) can quantify changes in the proteome. nih.govplos.org In the context of GA research, proteomics has been used to confirm that changes in transcript levels translate to changes in protein abundance. For example, immunoblotting with specific antibodies has been used to directly observe the rapid degradation of DELLA proteins (like RGA) following the application of GA. oup.comnih.gov These approaches allow for the verification of regulatory networks and the discovery of new, previously unknown proteins that participate in the GA17 pathway, providing a more complete picture of its regulation. nih.gov

Q & A

Q. How to comply with FAIR principles when publishing gibberellin A17(2−) datasets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.